
3-Hydroxy-3-(m-tolyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(m-tolyl)propanoic acid is an organic compound that features both hydroxyl and carboxyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the m-tolyl group (a methyl-substituted phenyl group) adds to its chemical reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(m-tolyl)propanoic acid can be achieved through several methods. One common approach involves the aldol condensation of m-tolualdehyde with malonic acid, followed by decarboxylation and hydrolysis. The reaction conditions typically include:
Aldol Condensation: This step requires a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Decarboxylation: Heating the intermediate product to induce the loss of carbon dioxide.
Hydrolysis: Acidic or basic hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Biocatalysis: Utilizing enzymes to catalyze the reaction under mild conditions, which can be more environmentally friendly.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-oxo-3-(m-tolyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(m-tolyl)propanol.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
3-Hydroxy-3-(m-tolyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(m-tolyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropanoic acid: Lacks the m-tolyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-3-(p-tolyl)propanoic acid: Similar structure but with the methyl group in the para position, which can influence its reactivity and properties.
Uniqueness
3-Hydroxy-3-(m-tolyl)propanoic acid is unique due to the presence of the m-tolyl group, which enhances its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various fields.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
InChI Key |
TTXQMIYGIMBGQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


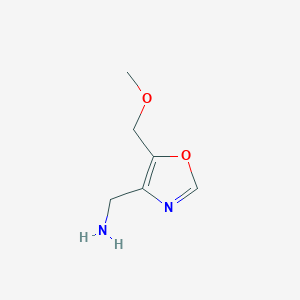
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
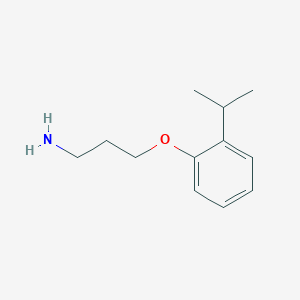
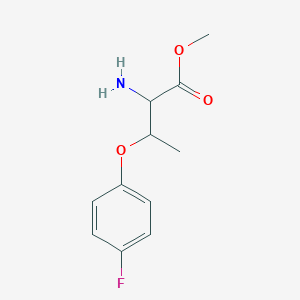
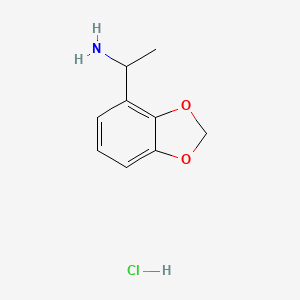
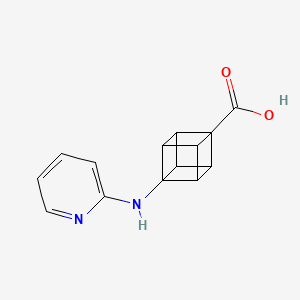
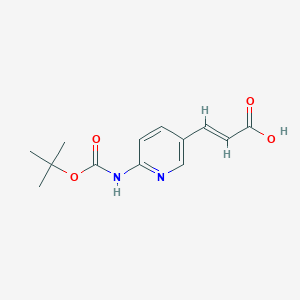
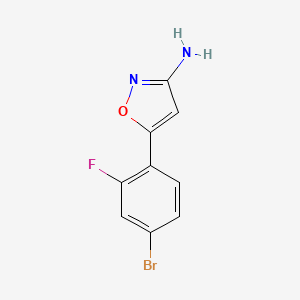


![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)


![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
